molecular formula C20H29N3O2 B7156606 N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide

N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide

Cat. No.: B7156606
M. Wt: 343.5 g/mol
InChI Key: WDXFLNYTGYKSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-15-8-11-23(14-16(15)2)20(25)21-18-9-12-22(13-10-18)19(24)17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXFLNYTGYKSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide typically involves the formation of the piperidine ring followed by the introduction of the benzoyl and carboxamide groups. One common method involves the reductive amination of a piperidine derivative with a benzoyl chloride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(piperidine-4-yl)benzamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-(1-benzoylpiperidin-4-yl)-3,4-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, such as the presence of both benzoyl and carboxamide groups on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

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